Phenyl(2-phenylmorpholino)methanone chemical structure and physical properties
Phenyl(2-phenylmorpholino)methanone chemical structure and physical properties
Prepared by: Gemini, Senior Application Scientist
Introduction
(Morpholino)(phenyl)methanone, also widely known as 4-Benzoylmorpholine, is a chemical compound featuring a morpholine ring attached to a benzoyl group. This molecule belongs to the class of aromatic ketones and carboxamides. The morpholine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, spectroscopic characterization, and potential biological significance of (Morpholino)(phenyl)methanone for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The core structure of (Morpholino)(phenyl)methanone consists of a phenyl ring bonded to a carbonyl carbon, which is in turn attached to the nitrogen atom of a morpholine ring.
Structural Diagram
Caption: Chemical structure of (Morpholino)(phenyl)methanone.
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (Morpholino)(phenyl)methanone | [3] |
| CAS Number | 1468-28-6 | [3][4] |
| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |
| Molecular Weight | 191.23 g/mol | [4][5] |
| Synonyms | 4-Benzoylmorpholine, N-Benzoylmorpholine | [6][7] |
| InChI Key | FLCWYEUDIOQXEB-UHFFFAOYSA-N | [4] |
| SMILES | O=C(c1ccccc1)N1CCOCC1 | [5] |
Physical and Chemical Properties
(Morpholino)(phenyl)methanone is a white to off-white solid at room temperature.[8] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 71-73 °C | [8] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | [8] |
| Purity | >98.0% (by GC) is commercially available | [7] |
Synthesis and Purification
The most common and straightforward synthesis of (Morpholino)(phenyl)methanone involves the acylation of morpholine with benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
Reaction Scheme
Caption: General synthesis of (Morpholino)(phenyl)methanone.
Experimental Protocol: Synthesis of (3-Aminophenyl)(morpholino)methanone
Materials:
-
3-Nitrobenzoyl chloride
-
Morpholine
-
Solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine or aqueous sodium hydroxide)
Procedure:
-
Dissolve 3-nitrobenzoyl chloride in a suitable organic solvent like dichloromethane in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of morpholine and a base (to neutralize the HCl byproduct) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, (3-nitrophenyl)(morpholino)methanone.
-
The nitro group can then be reduced to an amine using standard procedures, such as iron powder in the presence of hydrochloric acid, to yield (3-aminophenyl)(morpholino)methanone.[9]
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of (Morpholino)(phenyl)methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure.
¹H NMR (400 MHz, CDCl₃): [10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.40 | m | 5H | Aromatic protons (phenyl ring) |
| ~3.77 | m | 4H | Morpholine protons (-O-CH₂-) |
| ~3.44 | m | 4H | Morpholine protons (-N-CH₂-) |
¹³C NMR (101 MHz, CDCl₃): [10]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 170.59 | C=O (carbonyl) |
| 135.41 | Aromatic C (quaternary) |
| 130.05 | Aromatic CH |
| 128.72 | Aromatic CH |
| 127.23 | Aromatic CH |
| 67.03 | Morpholine C (-O-CH₂) |
| 48.37, 42.68 | Morpholine C (-N-CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2970-2850 | Medium-Strong | Aliphatic C-H stretch (morpholine) |
| ~1630-1650 | Strong | C=O stretch (amide) |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1280 | Strong | C-N stretch |
| ~1115 | Strong | C-O-C stretch (ether in morpholine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 191
-
Benzoyl Cation: m/z = 105 (often the base peak) resulting from cleavage of the C-N bond.[11]
-
Phenyl Cation: m/z = 77, from the loss of CO from the benzoyl cation.[11]
-
Morpholine-related fragments: m/z = 86 (morpholine-carbonyl fragment) or other fragments arising from the morpholine ring.
Biological Activity and Potential Applications
While specific biological data for (Morpholino)(phenyl)methanone is limited in publicly accessible literature, the morpholine and benzophenone scaffolds are well-established pharmacophores in drug discovery.
The Morpholine Moiety in Medicinal Chemistry
The morpholine ring is a common feature in many approved drugs and is often introduced to:
-
Improve Pharmacokinetic Properties: Its inclusion can enhance aqueous solubility and metabolic stability.[1][2]
-
Modulate Biological Activity: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with biological targets.[12][13]
-
Serve as a Versatile Scaffold: It provides a synthetically tractable core for the elaboration of diverse chemical libraries.[2]
Examples of FDA-approved drugs containing a morpholine ring include Linezolid (antibiotic), Gefitinib (anticancer), and Reboxetine (antidepressant).[12]
Potential Therapeutic Areas
Derivatives of (Morpholino)(phenyl)methanone could be explored for a variety of therapeutic applications based on the known activities of related compounds:
-
Anti-inflammatory Activity: A study on benzophenone-N-ethyl morpholine ethers, which are structurally related, showed anti-inflammatory properties.[14]
-
Anticancer Activity: The morpholine nucleus is present in numerous potent anticancer agents, including PI3 kinase inhibitors.[15]
-
CNS Disorders: The physicochemical properties of the morpholine ring make it a valuable component in the design of drugs targeting the central nervous system.[13]
-
Antimicrobial and Antifungal Activity: Various morpholine derivatives have demonstrated antimicrobial and antifungal properties.[16][17]
The synthesis and screening of a library of (Morpholino)(phenyl)methanone derivatives with diverse substitutions on the phenyl ring could lead to the discovery of novel therapeutic agents.
Safety and Toxicology
(Morpholino)(phenyl)methanone should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification
Based on available data, the compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6]
Toxicological Data
-
LD50 (Intraperitoneal, Mouse): 1070 mg/kg.[18]
Handling Recommendations:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Conclusion
(Morpholino)(phenyl)methanone is a well-defined chemical compound with a structure that combines the privileged morpholine scaffold with a benzoyl group. Its synthesis is straightforward, and its chemical and physical properties are well-characterized. While direct biological data on this specific molecule is sparse, the extensive use of the morpholine moiety in medicinal chemistry suggests that (Morpholino)(phenyl)methanone and its derivatives represent a valuable platform for the development of novel therapeutic agents across a range of disease areas. This guide provides a foundational resource for researchers interested in exploring the potential of this chemical entity in their scientific endeavors.
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